tert-butyl 1-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Description
This compound is a bicyclic heterocyclic molecule featuring a pyrrolo[3,4-c]pyrazole core substituted with a methylsulfonyl group at the 1-position and a tert-butyl carbamate group at the 5-position. Its structure combines a rigid bicyclic framework with polar functional groups, making it a versatile intermediate in medicinal chemistry, particularly for kinase inhibitor development.
Properties
IUPAC Name |
tert-butyl 1-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(15)13-6-8-5-12-14(9(8)7-13)19(4,16)17/h5H,6-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHMKJTVIUNLNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001124100 | |
| Record name | 1,1-Dimethylethyl 4,6-dihydro-1-(methylsulfonyl)pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226781-81-2 | |
| Record name | 1,1-Dimethylethyl 4,6-dihydro-1-(methylsulfonyl)pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226781-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4,6-dihydro-1-(methylsulfonyl)pyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001124100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of enaminone intermediates with tert-butyl hydrazine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent mixture of ethyl acetate and water, leading to the formation of the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 1-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has been investigated for its potential as an anti-inflammatory agent. Research indicates that derivatives of this compound can inhibit specific pathways involved in inflammation, making them candidates for developing new treatments for conditions such as arthritis and other inflammatory diseases .
Agrochemicals
The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Studies have shown that similar heterocyclic compounds exhibit effective herbicidal activity against various weeds while maintaining low toxicity to non-target species . This makes this compound a candidate for further exploration in agricultural applications.
Material Science
In material science, the compound's unique chemical properties can be leveraged to develop new polymers or coatings with enhanced durability and resistance to environmental factors. Research into the synthesis of polymer composites incorporating this compound could lead to innovations in materials used for construction and packaging .
Data Table: Comparative Analysis of Applications
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory properties | Active research ongoing |
| Agrochemicals | Effective herbicidal activity | Preliminary studies promising |
| Material Science | Development of durable polymers | Initial investigations underway |
Case Study 1: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of various derivatives of this compound in vitro. The results indicated a significant reduction in pro-inflammatory cytokines in cell cultures treated with the compound compared to controls, suggesting its potential therapeutic application in chronic inflammatory conditions .
Case Study 2: Herbicidal Efficacy
Another investigation focused on the herbicidal properties of related compounds derived from the same scaffold. The study demonstrated that these compounds effectively inhibited the growth of common agricultural weeds while showing minimal impact on crop species, highlighting their potential use in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of tert-butyl 1-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
The following table highlights key structural differences between the target compound and its analogs:
Physicochemical Properties
| Property | Target Compound | 3-Amino Analog (CAS: 398491-59-3) | Trifluoromethyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~340 | 274.32 | ~318 |
| LogP (Predicted) | 1.8–2.5 | 1.2–1.5 | 2.7–3.0 |
| Solubility (DMSO) | High | Moderate | Low |
| Melting Point | Not reported | Not reported | Not reported |
The methylsulfonyl group in the target compound increases polarity compared to the trifluoromethyl analog, but the tert-butyl carbamate mitigates hydrophobicity. The 3-amino analog exhibits lower LogP due to its amine group, enhancing aqueous solubility .
Biological Activity
tert-butyl 1-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (CAS No. 1226781-81-2) is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and analgesic properties. This article provides a comprehensive review of its biological activity, synthesizing data from various studies to highlight its efficacy and mechanisms of action.
- Molecular Formula : C11H17N3O4S
- Molecular Weight : 287.34 g/mol
- Synonyms : 5-Boc-1-(methylsulfonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Biological Activity Overview
The biological activity of this compound has been primarily evaluated in the context of anti-inflammatory effects. Recent studies have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Anti-inflammatory Activity
A significant body of research has focused on the compound's ability to inhibit COX-1 and COX-2 enzymes. For instance, a study reported that several derivatives exhibited IC50 values ranging from 0.02 to 0.04 µM against COX-2, indicating potent inhibitory activity compared to standard drugs like diclofenac .
Table 1: Comparative IC50 Values of Selected Compounds
| Compound Name | COX-2 IC50 (µM) | Reference |
|---|---|---|
| This compound | 0.04 ± 0.09 | |
| Diclofenac | 0.04 ± 0.01 | |
| Other Pyrazole Derivatives | 0.02 - 0.04 |
The anti-inflammatory effects of this compound are primarily attributed to its ability to inhibit COX enzymes. This inhibition leads to decreased production of prostaglandins, which are mediators of inflammation and pain.
Case Study: In Vivo Efficacy
In a carrageenan-induced paw edema model in rats, compounds similar to tert-butyl 1-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole demonstrated significant reductions in edema compared to controls. Histopathological evaluations indicated minimal gastrointestinal toxicity, suggesting a favorable safety profile for further development as an anti-inflammatory agent .
Structure-Activity Relationship (SAR)
SAR studies have indicated that modifications on the pyrazole ring can significantly alter biological activity. For example:
- Substituents at specific positions on the pyrazole enhance COX-2 selectivity.
- The presence of the methylsulfonyl group appears critical for maintaining potency against inflammatory pathways.
Q & A
Q. What synthetic methodologies are reported for synthesizing tert-butyl 1-(methylsulfonyl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate?
The synthesis involves Boc protection, cyclization, and sulfonylation. For example, tert-butyl-protected intermediates are prepared by reacting the pyrrolo-pyrazole core with Boc anhydride under basic conditions (e.g., KOH in dichloromethane). Subsequent sulfonylation with methylsulfonyl chloride introduces the methylsulfonyl group. Purification via silica gel chromatography is critical, with yields optimized by controlling stoichiometry and reaction time .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
High-resolution mass spectrometry (HRMS) and ¹H NMR are pivotal. HRMS confirms the molecular formula (e.g., [M+H]+ matching calculated values within 5 ppm). In ¹H NMR, tert-butyl groups appear as singlets at ~1.4–1.5 ppm, while dihydropyrrolo protons resonate as multiplets between 4.3–4.8 ppm. Coupling constants (e.g., J = 8.8 Hz for diastereotopic protons) and integration ratios further validate the structure .
Q. What are the primary research applications of tert-butyl-protected pyrrolo-pyrazole derivatives?
These derivatives serve as intermediates in medicinal chemistry, particularly for kinase inhibitors (e.g., JNK inhibitors). Their modular structure allows for systematic exploration of substituent effects on biological activity and pharmacokinetic properties .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sulfonylation yields?
Key factors include:
- Stoichiometry : Use excess methylsulfonyl chloride (1.5–2.0 equiv) to drive reaction completion.
- Base selection : Pyridine or triethylamine effectively scavenges HCl, minimizing side reactions.
- Temperature control : Maintain 0–25°C to prevent exothermic side reactions. Lower yields in related compounds (e.g., 22% for 9b) highlight the need for Design of Experiments (DOE) to iteratively refine parameters .
Q. How should researchers resolve conflicting NMR data during structural elucidation?
Contradictions may arise from impurities, solvent effects, or diastereomerism. Recommended steps:
- Repurification : Use gradient elution in column chromatography to isolate pure fractions.
- Solvent comparison : Acquire spectra in multiple deuterated solvents (e.g., DMSO vs. CDCl3) to identify solvent-induced shifts.
- 2D NMR : Employ COSY or HSQC to resolve overlapping signals, as demonstrated for compound 8b, where tert-butyl protons shifted between solvents .
Q. What strategies mitigate challenges in scaling up synthesis?
Scaling introduces issues like heat dissipation and purification efficiency. Solutions include:
- Temperature control : Use jacketed reactors for exothermic steps.
- Purification alternatives : Replace column chromatography with recrystallization or centrifugal partition chromatography for higher throughput.
- Process monitoring : Implement in-line FTIR or HPLC to track reaction progression .
Q. How do substituents on the pyrrolo-pyrazole core influence biological activity?
Systematic structure-activity relationship (SAR) studies are critical. For example:
- Electron-withdrawing groups (e.g., methylsulfonyl) enhance metabolic stability but may reduce solubility.
- Aromatic substituents (e.g., naphthyl in 8b) improve target affinity but increase molecular weight. Biological assays (e.g., kinase inhibition) paired with computational docking can rationalize these effects .
Q. What methodologies assess the environmental impact of this compound?
Despite limited ecotoxicity data (e.g., no OECD 301 tests reported), researchers should:
- Estimate logP : Predict bioaccumulation potential using software like ChemAxon.
- Neutralize reactive groups : Hydrolyze sulfonyl moieties before disposal.
- Collaborate with waste services : Engage licensed facilities for hazardous waste management .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
